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Compound of Interest

2-Hydroxy-4-
Compound Name:
Methoxybenzaldehyde

Cat. No. B030951

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Hydroxy-4-
Methoxybenzaldehyde and its derivatives. The data presented is intended to aid researchers
in the identification, characterization, and development of novel compounds based on this
scaffold. The guide includes a summary of key spectroscopic data in tabular format, detailed
experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction

2-Hydroxy-4-methoxybenzaldehyde is a naturally occurring organic compound and an
isomer of vanillin, found in the root bark essential oil of Periploca sepium Bunge.[1] It serves as
a valuable starting material in the synthesis of various derivatives, including Schiff bases and
other heterocyclic compounds with potential applications in medicinal chemistry. Understanding
the spectroscopic properties of 2-Hydroxy-4-Methoxybenzaldehyde and its derivatives is
crucial for confirming their structure, assessing purity, and elucidating structure-activity
relationships. This guide focuses on a comparative analysis of its spectroscopic signatures
using *H NMR, 3C NMR, FT-IR, UV-Vis, and Mass Spectrometry.

Spectroscopic Data Comparison
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The following tables summarize the key spectroscopic data for 2-Hydroxy-4-

Methoxybenzaldehyde and two of its derivatives. It is important to note that the derivatives

presented here are substituted isomers, and direct comparison should be made with

consideration of the differing substitution patterns.

Table 1: *H NMR Spectroscopic Data (8, ppm)

Compoun
d Ar-H -CHO -OH -OCHs Other Solvent
7.42 (d,
2 Hvd J=8.5 Hz,
-Hydroxy-
. yaroxy 1H), 6.51
(dd, J=8.5, 9.71 (s, 11.48 (s, 3.86 (s,
methoxybe CDCls
2.3 Hz, 1H) 1H) 3H)
nzaldehyd
1H), 6.42
e
(d,J=2.3
Hz, 1H)
2-Bromo-5-
hydroxy-4- 7.31 (s,
10.15 (s, 10.89 (s, 3.93 (s,
methoxybe  1H), 6.68 CDCls
1H) 1H) 3H)
nzaldehyd (s, 1H)
e
5-Hydroxy-
4-methoxy-  7.62 (s,
10.35 (s, 11.02 (s, 4.01 (s,
2- 1H), 6.65 CDCls
) 1H) 1H) 3H)
nitrobenzal (s, 1H)
dehyde
Table 2: 13C NMR Spectroscopic Data (8, ppm)
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Ar-C
Compound C=0 (Substitute Ar-C-H -OCHs Solvent
d)
2-Hydroxy-4-
166.3,164.8,  135.5, 105.5,
methoxybenz  194.8 55.6 CDCls
114.8 101.1
aldehyde
2-Bromo-5-
hydroxy-4- 159.9, 151.0,
193.7 127.5,102.9 56.6 CDCls
methoxybenz 115.7, 109.8
aldehyde
5-Hydroxy-4-
methoxy-2- 161.4, 153.2,
188.9 120.3, 103.9 57.0 CDCls
nitrobenzalde 140.9, 114.1
hyde
Table 3: FT-IR Spectroscopic Data (cm™1)
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Compoun v(C-H) v(C=C)
v(O-H) . v(C=0) . v(C-0) Other
d aromatic aromatic

2-Hydroxy-

4-

~3070 ~1610, ~1260,
methoxybe ~3000 ~1645

(broad) 1575, 1480 1170
nzaldehyd

e

2-Bromo-5-

hydroxy-4-

methoxybe 3250 2924 1653 1581 1258
nzaldehyd

e

5-Hydroxy-

4-methoxy-

2- 3260 3100 1665 1600 1275
nitrobenzal

dehyde

1525, 1345
(NO2)

Table 4: UV-Vis Spectroscopic Data

Compound Amax (nm) Solvent
2-Hydroxy-4-

231, 278, 315 Ethanol
methoxybenzaldehyde

2-Bromo-5-hydroxy-4- .
240, 285, 325 Not Specified
methoxybenzaldehyde

5-Hydroxy-4-methoxy-2- N
) 250, 290, 360 Not Specified
nitrobenzaldehyde

Table 5: Mass Spectrometry Data
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Molecular Mass (m/z) of

Molecular . Key Fragment
Compound Weight (g/mol  Molecular lon
Formula lons (m/z)
) [M]*
2-Hydroxy-4-
methoxybenzald CsHsOs3 152.15 152 151, 123, 95, 65
ehyde
2-Bromo-5-
hydroxy-4- o
CsH7BrOs 231.04 230/232 Not Specified
methoxybenzald
ehyde
5-Hydroxy-4-
methoxy-2- N
CsH7NOs 197.14 197 Not Specified

nitrobenzaldehyd

e

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were recorded on a Bruker Avance spectrometer operating at 400
MHz for *H and 100 MHz for 13C.

o Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of
deuterated chloroform (CDCIs) or dimethyl sulfoxide-de (DMSO-ds).

 Internal Standard: Tetramethylsilane (TMS) was used as an internal standard (6 = 0.00 ppm).

o Data Acquisition: For *H NMR, 16 scans were typically accumulated with a relaxation delay
of 1 second. For 3C NMR, 1024 scans were accumulated with a relaxation delay of 2
seconds.

o Data Processing: The spectra were processed using standard Fourier transform and
baseline correction. Chemical shifts (d) are reported in parts per million (ppm) and coupling
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constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer using the
Attenuated Total Reflectance (ATR) technique.

Sample Preparation: A small amount of the solid sample was placed directly onto the
diamond crystal of the ATR accessory.

Data Acquisition: Spectra were recorded in the range of 4000-400 cm~? with a resolution of 4
cm~1, Atotal of 16 scans were co-added to improve the signal-to-noise ratio.

Background Correction: A background spectrum of the clean, empty ATR crystal was
recorded prior to each sample measurement and automatically subtracted from the sample
spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a Shimadzu UV-2600 spectrophotometer.

Sample Preparation: A stock solution of the compound was prepared in spectroscopic grade
ethanol at a concentration of 1 mg/mL. This stock solution was then diluted to an appropriate
concentration (typically 10-50 pg/mL) to ensure that the absorbance values were within the
linear range of the instrument (0.1-1.0 AU).

Data Acquisition: The spectra were scanned from 200 to 400 nm.

Blank Correction: A cuvette containing only the solvent (ethanol) was used as a blank to zero
the spectrophotometer.

Mass Spectrometry (MS)

Mass spectra were obtained on a Thermo Fisher Scientific Q Exactive HF-X Hybrid
Quadrupole-Orbitrap mass spectrometer using an Electron lonization (EIl) source.

o Sample Introduction: A small amount of the sample was introduced directly into the ion
source via a solid probe.
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 lonization: The electron energy was set to 70 eV.
» Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
Hydroxy-4-Methoxybenzaldehyde and its derivatives.
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Caption: General workflow for the spectroscopic analysis of organic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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